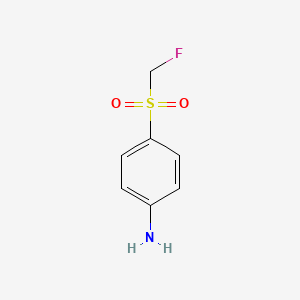

4-(Fluoromethylsulfonyl)aniline

Description

Significance of Fluorinated Sulfonyl Groups in Aromatic Systems

In the context of medicinal chemistry, the incorporation of fluorinated alkylsulfonyl groups is a strategic approach to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net The selective installation of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins. nih.govmdpi.com For instance, the trifluoromethylsulfonyl group is known to increase the lipophilicity and stability of compounds, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The unique reactivity of the sulfonyl fluoride (B91410) moiety has also been leveraged in chemical biology for the covalent modification of proteins. sigmaaldrich.com While the fluoromethylsulfonyl group is less studied, it is expected to impart similar, albeit modulated, properties compared to its trifluoromethyl counterpart, offering a finer tuning of a molecule's characteristics.

Overview of Aniline (B41778) Derivatives in Contemporary Chemical Science

Aniline and its derivatives are fundamental building blocks in modern chemical science, serving as precursors to a vast range of industrial and pharmaceutical products. The versatility of anilines stems from the reactivity of both the amino (-NH₂) group and the aromatic ring. The amino group can readily undergo a variety of chemical transformations, including alkylation, acylation, and diazotization, which opens up pathways to a multitude of more complex molecules. sigmaaldrich.com

Aniline derivatives are integral to the synthesis of dyes, polymers, and agrochemicals. researchgate.net In the pharmaceutical industry, the aniline scaffold is a common feature in many drugs, including analgesics and antimicrobial agents. researchgate.netsigmaaldrich.com The electronic nature of substituents on the aniline ring can be tailored to modulate the basicity of the amino group and the nucleophilicity of the aromatic system, allowing for precise control over chemical reactions and biological activity. The combination of the aniline moiety with other functional groups, such as the fluoromethylsulfonyl group, creates a platform for the development of novel compounds with potentially enhanced or unique properties.

Research Landscape and Emerging Areas for 4-(Fluoromethylsulfonyl)aniline in Fundamental and Applied Chemistry

While extensive research specifically targeting 4-(Fluoromethylsulfonyl)aniline is not yet widely published, the research landscape for analogous compounds provides a strong indication of its potential areas of application. The closely related compound, 4-(trifluoromethylsulfonyl)aniline, is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, leveraging the potent electron-withdrawing nature of the trifluoromethylsulfonyl group to influence molecular interactions and reactivity. cymitquimica.com It has been investigated for its inhibitory effects on enzymes such as cytochrome P450 and its potential in anti-inflammatory applications.

Given these precedents, 4-(Fluoromethylsulfonyl)aniline is a promising candidate for exploration in several key areas of chemical research:

Medicinal Chemistry: As a structural analog of other bioactive anilines, 4-(Fluoromethylsulfonyl)aniline could serve as a key intermediate for the synthesis of novel therapeutic agents. The fluoromethylsulfonyl group may offer a more metabolically stable alternative to other substituents, potentially leading to drugs with improved pharmacokinetic profiles. Its potential as an anti-inflammatory agent, by analogy to related sulfonyl-containing compounds, warrants investigation.

Materials Science: The strong dipole moment and potential for hydrogen bonding associated with the fluoromethylsulfonyl and amino groups make this compound an interesting candidate for the development of new functional materials. Its incorporation into polymers could lead to materials with tailored electronic, optical, or thermal properties.

Synthetic Methodology: The unique electronic properties of 4-(Fluoromethylsulfonyl)aniline make it a valuable substrate for studying and developing new synthetic methods. The interplay between the electron-donating amino group and the electron-withdrawing fluoromethylsulfonyl group can be exploited to achieve regioselective functionalization of the aromatic ring.

The synthesis of 4-(Fluoromethylsulfonyl)aniline and the characterization of its physicochemical properties are crucial first steps to unlocking its full potential in these and other emerging areas of chemical science.

Physicochemical Data of Related Aniline Derivatives

To provide context for the potential properties of 4-(Fluoromethylsulfonyl)aniline, the following table presents data for structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluoroaniline (B128567) | 371-40-4 | C₆H₆FN | 111.12 | -1.9 |

| 4-(Fluoromethyl)aniline | 61865-29-0 | C₇H₈FN | 125.14 | Not available |

| 4-(Trifluoromethylsulfonyl)aniline | 473-27-8 | C₇H₆F₃NO₂S | 225.19 | 96 |

Data sourced from publicly available chemical databases. sigmaaldrich.comnih.govwikipedia.org Note the significant increase in melting point with the introduction of the trifluoromethylsulfonyl group, indicating strong intermolecular forces.

Structure

3D Structure

Properties

IUPAC Name |

4-(fluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDOIGNCXLLTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Fluoromethylsulfonyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Standard EAS reactions like halogenation, nitration, and sulfonation on anilines can be complicated by the basicity of the amino group, which can react with acidic reagents, and a tendency for polysubstitution. byjus.comucalgary.ca Often, the amino group is protected, for instance by acylation to form an amide, to moderate its reactivity and prevent undesirable side reactions. ucalgary.ca

Expected Products in Electrophilic Aromatic Substitution:

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br2/CH3COOH | 2-Bromo-4-(fluoromethylsulfonyl)aniline |

| Nitration | HNO3/H2SO4 (after NH2 protection) | N-Acetyl-2-nitro-4-(fluoromethylsulfonyl)aniline |

| Sulfonation | Fuming H2SO4 | 2-Amino-5-(fluoromethylsulfonyl)benzenesulfonic acid |

This table represents expected outcomes based on general principles of electrophilic aromatic substitution, as specific experimental data for 4-(fluoromethylsulfonyl)aniline is limited.

Nucleophilic Reactions Involving the Primary Amino Group

The primary amino group of 4-(Fluoromethylsulfonyl)aniline is a key site for nucleophilic reactions, allowing for the construction of more complex molecular architectures.

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl, to form arenediazonium salts. organic-chemistry.orgyoutube.com This reaction, known as diazotization, converts the amino group into an excellent leaving group (N2), facilitating a wide range of substitution reactions. organic-chemistry.org

The resulting 4-(fluoromethylsulfonyl)benzenediazonium salt is a versatile intermediate. It can undergo various transformations, collectively known as Sandmeyer reactions when copper(I) salts are used as catalysts, to introduce a variety of substituents onto the aromatic ring.

Examples of Transformations via Diazonium Salts:

| Reaction Name | Reagents | Product |

| Sandmeyer Reaction | CuCl/HCl | 1-Chloro-4-(fluoromethylsulfonyl)benzene |

| Sandmeyer Reaction | CuBr/HBr | 1-Bromo-4-(fluoromethylsulfonyl)benzene |

| Sandmeyer Reaction | CuCN/KCN | 4-(Fluoromethylsulfonyl)benzonitrile |

| Schiemann Reaction | HBF4, heat | 1-Fluoro-4-(fluoromethylsulfonyl)benzene |

| Iodination | KI | 1-Iodo-4-(fluoromethylsulfonyl)benzene |

| Hydroxylation | H2O, heat | 4-(Fluoromethylsulfonyl)phenol |

The nucleophilic amino group of 4-(fluoromethylsulfonyl)aniline readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. nih.govresearchgate.net This reaction is often used to protect the amino group during other transformations or to synthesize biologically active molecules. ucalgary.ca For instance, reaction with acetyl chloride would yield N-(4-(fluoromethylsulfonyl)phenyl)acetamide.

Similarly, reaction with sulfonyl chlorides leads to the formation of sulfonamides. For example, reacting 4-(fluoromethylsulfonyl)aniline with p-toluenesulfonyl chloride in the presence of a base would produce N-(4-(fluoromethylsulfonyl)phenyl)-4-methylbenzenesulfonamide. The synthesis of sulfonamides is a cornerstone of medicinal chemistry. nih.gov

Reactions at the Fluoromethylsulfonyl Moiety

The fluoromethylsulfonyl (-SO2CH2F) group is generally robust and chemically inert under many reaction conditions. The strong carbon-fluorine and sulfur-oxygen bonds contribute to its stability. However, under specific and often harsh conditions, this group can undergo transformations. Nucleophilic attack on the sulfonyl group can occur, although it is less common than reactions at the aniline part of the molecule. researchgate.net The inertness of the related sulfonyl fluoride (B91410) (-SO2F) bond is well-documented, often surviving various cross-coupling reaction conditions. nih.gov This stability is largely shared by the fluoromethylsulfonyl group, making it a reliable functional group in multi-step syntheses.

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for 4-(fluoromethylsulfonyl)aniline are not widely available in published literature. However, the mechanisms of its principal reactions can be inferred from extensive studies on substituted anilines.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The strong electron-donating resonance effect of the amino group stabilizes the positive charge, particularly when the attack is at the ortho or para positions. chemistrysteps.com The deactivating -SO2CH2F group slows this process by inductively withdrawing electron density from the ring.

Diazotization: The reaction begins with the formation of the nitrosating agent, the nitrosonium ion (NO+), from nitrous acid in an acidic medium. youtube.com The nucleophilic nitrogen of the aniline attacks the nitrosonium ion, leading to an N-nitrosoanilinium ion. A series of proton transfers and tautomerization steps follow, ultimately resulting in the loss of a water molecule to form the stable arenediazonium ion. youtube.comrsc.org For anilines with electron-withdrawing groups, the initial N-nitrosation can be the rate-determining step. rsc.orgrsc.org

Amidation: This is a classic nucleophilic acyl substitution reaction. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation yields the final amide product.

Kinetic studies on the diazotization of various substituted anilines have shown that the reaction rate is dependent on the basicity (pKa) of the aniline. rsc.org Electron-withdrawing groups decrease the basicity and generally slow down the rate of diazotization.

Thermal and Chemical Stability Studies

Compounds containing sulfonyl groups are often characterized by high thermal stability. mdpi.com For example, a related compound, 4-(trifluoromethylsulfonyl)aniline, is reported to decompose above 150°C. It also shows sensitivity to pH, degrading in highly alkaline conditions (pH > 10) through hydrolysis of the sulfonyl group, while being more stable in acidic conditions (pH < 3). While specific data for 4-(fluoromethylsulfonyl)aniline is scarce, similar trends in stability can be anticipated. The fluoromethylsulfonyl group is expected to confer significant chemical stability, making the compound resistant to many common reagents, which is advantageous for its use as a building block in organic synthesis.

Derivatization and Functionalization Strategies of 4 Fluoromethylsulfonyl Aniline

Pre-column Derivatization Techniques in Analytical Separations

Pre-column derivatization is a widely employed strategy in chromatography to improve the analytical characteristics of target molecules before they are introduced into the separation system. thermofisher.com For primary amines like 4-(Fluoromethylsulfonyl)aniline, this technique enhances detection sensitivity (especially for UV or fluorescence detectors), improves chromatographic resolution, and increases the stability of the analyte. thermofisher.comactascientific.com The reaction typically involves converting the polar amino group into a larger, less polar, and more easily detectable derivative.

A variety of reagents are available for the pre-column derivatization of primary amines. These reagents often introduce a chromophore or a fluorophore into the molecule.

Common Pre-column Derivatizing Reagents for Primary Amines:

| Reagent | Abbreviation | Detection Method | Key Characteristics |

|---|---|---|---|

| o-Phthalaldehyde (B127526) | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov The derivatives can sometimes have stability issues. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Reacts with primary and secondary amines to produce stable sulfonamide derivatives with strong fluorescence. nih.gov The reaction can be slow. creative-proteomics.com |

| Phenylisothiocyanate | PITC | UV | Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which have strong UV absorbance. creative-proteomics.comrsc.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence | A popular modern reagent that reacts quickly with amino acids to form stable, highly fluorescent derivatives with minimal interference from by-products. creative-proteomics.com |

A specific study on the derivatization of biogenic amines using Pyrene Sulfonyl Chloride (PSCl) highlights the optimization required for such reactions. mdpi.com The derivatization is a nucleophilic substitution where the amine must be in its deprotonated, basic form to react effectively. mdpi.com However, highly alkaline conditions can lead to the decomposition of the resulting derivatives. mdpi.com

Optimized Conditions for Pre-column Derivatization with Pyrene Sulfonyl Chloride (PSCl)

| Parameter | Condition | Rationale |

|---|---|---|

| pH | ~9.6 | A moderate alkaline medium is necessary to deprotonate the primary amine, enabling it to act as a nucleophile. mdpi.com pH values above 10 can cause subsequent alkaline hydrolysis of the derivative. mdpi.com |

| Temperature | 60 °C | This temperature was found to be optimal for the reaction yield over a tested range of 22-80 °C. mdpi.com |

| Time | 15 minutes | A reaction time of 15 minutes at the optimal temperature was sufficient for the derivatization to proceed effectively. mdpi.com |

| Reagent Conc. | 3 mM | A 400 μL volume of a 3 mM PSCl solution was used for the reaction. mdpi.com |

These techniques are directly applicable to 4-(Fluoromethylsulfonyl)aniline, allowing for its sensitive quantification in various matrices.

Post-column Derivatization Methodologies for Enhanced Detection

Post-column derivatization (PCD) is an alternative approach where the derivatizing reagent is introduced to the sample after it has been separated by the chromatographic column but before it reaches the detector. actascientific.comnih.gov This method is advantageous when the original analyte is unsuitable for direct detection or when pre-column derivatization is problematic. actascientific.com A key benefit of PCD is that it avoids the formation of multiple derivative products from a single analyte, which can complicate pre-column methods. actascientific.com

Common PCD reactions for primary amines include reactions with reagents like ninhydrin, o-phthalaldehyde (OPA), and fluorescamine (B152294). actascientific.comactascientific.com

Ninhydrin: A classic reagent that reacts with primary amines to produce a deep purple compound known as Ruhemann's purple, which is detectable by UV-Vis spectrophotometry. researchgate.net

o-Phthalaldehyde (OPA): As with pre-column derivatization, OPA is used in PCD systems with a thiol to form fluorescent products, offering high sensitivity. nih.gov

Fluorescamine: This reagent reacts with primary amines to form fluorescent pyrrolinone products. nih.govactascientific.com A significant advantage is that fluorescamine itself is non-fluorescent, leading to low background noise and high detection sensitivity. actascientific.com

A major challenge in conventional PCD is the potential for band broadening due to the large-volume reaction coils needed for mixing and reaction, which can degrade the separation efficiency achieved by modern HPLC systems. nih.gov

Development of Novel Derivatizing Reagents for Primary Amines

Research continues to focus on creating new derivatizing agents that offer higher sensitivity, greater stability, and improved selectivity for primary amines. The goal is often to create derivatives with exceptional fluorescence or mass spectrometric response.

Selected Novel Derivatizing Reagents for Primary Amines

| Reagent | Abbreviation | Basis of Reaction | Detection |

|---|---|---|---|

| Dimethylformamide-dimethyl acetal (B89532) | DMF-DMA | Alkylation | GC-MS |

| Substituted aroyl-2-quinoline-carboxaldehyde | XArQCA | Condensation with an amine | Fluorescence |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Amide bond formation | HPLC-Fluorescence, MS |

One study explored the use of Dimethylformamide-dimethyl acetal (DMF-DMA) as an alkylating agent for primary amines, which had not been previously used for drug derivatization. iu.edu This reagent was effective in forming dimethylaminomethylene derivatives, which significantly improved the gas chromatographic behavior of the tested amines. iu.edu

Another class of novel reagents includes substituted aroyl-2-quinoline-carboxaldehydes (XArQCA), which react with primary amines to yield highly fluorescent products that are easily separable and detectable in low amounts. google.com

For highly sensitive analysis by HPLC, reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed. nih.gov PPIA reacts with primary aromatic amines in the presence of a coupling agent to form stable, fluorescent derivatives that can be identified by mass spectrometry. nih.gov This method provides excellent detection limits, in the nanomolar range. nih.gov

Selective Functionalization for Advanced Chemical Probes

The primary amino group of 4-(Fluoromethylsulfonyl)aniline serves as a versatile handle for building more complex molecules, positioning it as a valuable intermediate in organic synthesis. cymitquimica.com By selectively functionalizing this amino group, the compound can be incorporated into larger structures designed as advanced chemical probes, pharmaceuticals, or agrochemicals. cymitquimica.com

Synthetic strategies often involve standard reactions of primary amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. For example, N-sulfonylation of a primary amine can be achieved using 4-acetamidobenzenesulfonyl chloride in the presence of pyridine. researchgate.net

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt (Ar-N₂⁺), which is a highly versatile intermediate. It can be subsequently replaced by a wide variety of functional groups (e.g., -OH, -CN, -F, -Cl, -Br).

While specific examples detailing the use of 4-(fluoromethylsulfonyl)aniline in advanced probes are proprietary, studies on the closely related 4-(methylsulfonyl)aniline (B1202210) illustrate the principle. researchgate.net In this work, the amino group of 4-(methylsulfonyl)aniline was used to form amide linkages with various non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating how this pharmacophore can be integrated into new chemical entities. researchgate.net

Strategies for Modifying the Fluoromethylsulfonyl Group

The fluoromethylsulfonyl (-SO₂CF₃) group is an exceptionally stable functional group. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the properties of the sulfonyl group and the attached aromatic ring. cymitquimica.com Direct chemical modification of the -SO₂CF₃ group is challenging and not commonly reported due to its high stability.

However, strategies exist for the modification of the structurally related sulfonic acid group (-SO₃H) on an aromatic ring, which can provide insight into potential, albeit difficult, transformations. numberanalytics.com

Desulfonation: The primary strategy for modifying an aromatic sulfonic acid group is its complete removal, a reaction known as desulfonation. This is a reversible reaction typically achieved by heating the aromatic sulfonic acid with a strong aqueous acid (e.g., dilute H₂SO₄ or HCl). numberanalytics.comyoutube.com The reaction proceeds via electrophilic aromatic substitution where a proton (H⁺) replaces the -SO₃H group. youtube.com Given the enhanced stability of the fluoromethylsulfonyl group, its removal would likely require even harsher conditions.

Use as a Blocking Group: In organic synthesis, the sulfonic acid group can be used as a reversible "blocking group." masterorganicchemistry.com It can be installed at a specific position on an aromatic ring to direct other incoming substituents to different positions. Once the desired substitutions are complete, the sulfonic acid group is removed via desulfonation. youtube.commasterorganicchemistry.com This strategy leverages the ability to cleave the carbon-sulfur bond.

Due to the extreme stability of the C-F and S-C bonds in the fluoromethylsulfonyl group, its primary role remains that of a highly-electron withdrawing and stable substituent rather than a site for further chemical transformation.

Advanced Spectroscopic Characterization of 4 Fluoromethylsulfonyl Aniline and Its Derivatives

Vibrational Spectroscopy Applications (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 4-(Fluoromethylsulfonyl)aniline.

FTIR Spectroscopy: The FTIR spectrum of 4-(Fluoromethylsulfonyl)aniline would be expected to display characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include:

N-H Stretching: The aniline (B41778) moiety would exhibit symmetric and asymmetric stretching vibrations of the N-H bonds, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene (B151609) ring would be observed around 3000-3100 cm⁻¹.

SO₂ Stretching: The sulfonyl group (SO₂) is a strong infrared absorber, with characteristic asymmetric and symmetric stretching bands expected in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-F Stretching: The presence of the fluoromethyl group would be indicated by C-F stretching vibrations, which are typically strong and found in the 1000-1100 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond would likely appear in the 1250-1360 cm⁻¹ range.

Aromatic C=C Stretching: Benzene ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. Aromatic ring vibrations, for instance, are often strong in Raman spectra. The symmetric stretching of the sulfonyl group and the C-S bond vibrations would also be readily observable.

A comparative analysis of the FTIR and Raman spectra would allow for a more complete assignment of the vibrational modes of 4-(Fluoromethylsulfonyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of 4-(Fluoromethylsulfonyl)aniline would provide key structural insights:

Aromatic Protons: The protons on the benzene ring would appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern would dictate the splitting patterns, likely an AA'BB' system for a 1,4-disubstituted ring.

Amine Protons: The -NH₂ protons would give rise to a broad singlet, with its chemical shift being solvent and concentration-dependent.

Fluoromethyl Protons: The -CH₂F protons would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF), with a characteristic chemical shift influenced by the electron-withdrawing sulfonyl group.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments:

The spectrum would show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluoromethylsulfonyl group.

The carbon of the fluoromethyl group (-CH₂F) would appear as a doublet due to one-bond coupling with fluorine (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is a crucial technique for fluorinated compounds. The spectrum for 4-(Fluoromethylsulfonyl)aniline would show a triplet for the fluorine atom in the -CH₂F group, resulting from coupling to the two adjacent protons (²JHF).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 4-(Fluoromethylsulfonyl)aniline, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the fluoromethyl group, the sulfonyl group, and other characteristic cleavages of the aromatic ring and the aniline moiety, providing further confirmation of the structure.

Electronic Spectroscopy (UV-Vis) and Related Optical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-(Fluoromethylsulfonyl)aniline, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted aniline.

The spectrum would likely exhibit a primary absorption band (π → π* transition) related to the benzene ring, with its position and intensity influenced by the amino and fluoromethylsulfonyl substituents. The amino group, being an auxochrome, would typically cause a red shift (bathochromic shift) of the absorption maximum compared to unsubstituted benzene. The electron-withdrawing sulfonyl group would also influence the electronic transitions. Studying the effect of solvent polarity on the absorption maxima could provide insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

Computational and Theoretical Studies on 4 Fluoromethylsulfonyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of 4-(fluoromethylsulfonyl)aniline. These methods, which apply the principles of quantum mechanics to chemical systems, allow for the determination of the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a prominent method used for such investigations. DFT calculations, particularly with functionals like B3LYP, are often employed to balance computational cost and accuracy in predicting molecular properties. For instance, DFT can be used to model the electronic interactions within the molecule, such as those between the electron-donating amino group and the electron-withdrawing fluoromethylsulfonyl group. Studies on similar aniline (B41778) derivatives have demonstrated the utility of DFT in elucidating structural orientations and electronic characteristics. bohrium.com

Hartree-Fock (HF) and semi-empirical methods represent other tiers in the hierarchy of quantum chemical calculations. While HF provides a foundational ab initio approach, it does not account for electron correlation to the same extent as post-HF methods or DFT. Semi-empirical methods, being less computationally intensive, can be useful for preliminary analyses of large systems, though with a trade-off in accuracy. For complex aniline derivatives, a combination of these methods can provide a comprehensive understanding of their quantum mechanical behavior. nih.govresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 4-(fluoromethylsulfonyl)aniline is crucial for its properties and interactions. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule.

Using methods like DFT with appropriate basis sets (e.g., 6-311G**), researchers can calculate the optimized bond lengths, bond angles, and dihedral angles of 4-(fluoromethylsulfonyl)aniline. researchgate.net For example, in related sulfonyl-containing anilines, DFT calculations have shown good agreement between calculated and experimental geometric parameters. bohrium.com Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds, such as the C-S and C-N bonds. This analysis helps to identify the most stable conformer and the energy barriers between different conformations.

Electronic Structure Analysis

The electronic structure of 4-(fluoromethylsulfonyl)aniline dictates its chemical behavior, including its reactivity and spectroscopic properties. Key aspects of its electronic structure are analyzed through several computational techniques.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals. nih.gov This analysis can quantify the charge transfer between the amino group, the aromatic ring, and the fluoromethylsulfonyl substituent.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of 4-(fluoromethylsulfonyl)aniline can be calculated using DFT. researchgate.net These calculated frequencies, after appropriate scaling, can aid in the assignment of the experimental vibrational bands to specific molecular motions. nih.gov Similarly, UV-Vis absorption spectra can be simulated to predict the electronic transitions and compare them with experimental measurements. bohrium.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to assist in the interpretation of experimental NMR spectra.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling can be employed to predict the reactivity of 4-(fluoromethylsulfonyl)aniline and to elucidate the mechanisms of reactions in which it participates.

Molecular Electrostatic Potential (MEP) maps are a useful tool for visualizing the charge distribution on the molecule's surface and predicting sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. Furthermore, computational methods can be used to model the transition states and reaction pathways of chemical transformations involving 4-(fluoromethylsulfonyl)aniline, providing insights into the reaction kinetics and thermodynamics. mdpi.com

Structure-Property Relationship Analysis using Theoretical Methods

Theoretical methods are instrumental in establishing structure-property relationships, which are crucial for the rational design of new molecules with desired characteristics.

Applications of 4 Fluoromethylsulfonyl Aniline in Advanced Materials Science

Integration into Polymer Systems and Conducting Materials (e.g., Polyaniline Analogs)

Theoretically, 4-(Fluoromethylsulfonyl)aniline could serve as a monomer for the synthesis of novel polyaniline (PANI) analogs. The incorporation of the bulky and highly electronegative -SO₂CF₃ group onto the PANI backbone could significantly influence the polymer's properties. It is hypothesized that this substituent would alter the steric and electronic environment of the polymer chain, potentially leading to improved solubility in organic solvents—a common challenge with pristine PANI. Furthermore, the electron-withdrawing nature of the substituent could modulate the electronic properties of the polymer, affecting its conductivity and electrochemical behavior.

While extensive research exists on the polymerization of aniline (B41778) and its various derivatives, specific studies detailing the synthesis, characterization, and properties of poly(4-(fluoromethylsulfonyl)aniline) or its copolymers are not found in the reviewed literature. The expected impact on conductivity and solubility remains speculative without experimental data.

Table 1: Postulated Effects of 4-(Fluoromethylsulfonyl)aniline Incorporation on Polyaniline Properties

| Property | Hypothesized Effect | Rationale |

| Solubility | Potentially Increased | The bulky -SO₂CF₃ group may disrupt interchain packing, reducing intermolecular forces and enhancing solubility in organic solvents. |

| Conductivity | Potentially Modified | The strong electron-withdrawing nature of the -SO₂CF₃ group would alter the electron density of the polymer backbone, likely impacting doping levels and charge transport. |

| Thermal Stability | Potentially Enhanced | The presence of the sulfonyl and fluoroalkyl groups could increase the thermal stability of the polymer. |

| Electrochemical Behavior | Altered Redox Potentials | The electronic modifications to the polymer chain would be expected to shift the redox potentials of the resulting polyaniline analog. |

Role in the Synthesis of Functionalized Nanomaterials

The functionalization of nanomaterials, such as gold or silica (B1680970) nanoparticles, with organic molecules is a well-established strategy to tailor their surface properties and create new functionalities. The amine group of 4-(Fluoromethylsulfonyl)aniline provides a convenient attachment point for covalent functionalization onto nanoparticle surfaces. The presence of the fluoromethylsulfonyl group could then impart unique characteristics to the functionalized nanoparticles, such as altered hydrophobicity, specific binding affinities, or modified electronic surface states.

However, a search of the scientific literature did not yield any specific examples of nanomaterials functionalized with 4-(Fluoromethylsulfonyl)aniline. Research in this area would be necessary to determine the actual impact of this specific functionalization on the properties and potential applications of nanomaterials.

Precursor in the Development of Optoelectronic Materials

Aniline derivatives are foundational building blocks for a wide range of organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials are highly dependent on the nature of the substituents on the aromatic ring. The strong electron-withdrawing character of the -SO₂CF₃ group in 4-(Fluoromethylsulfonyl)aniline suggests its potential use as a building block for creating molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect of designing efficient optoelectronic materials.

Despite this theoretical potential, no published research could be found that specifically utilizes 4-(Fluoromethylsulfonyl)aniline as a precursor for the synthesis of optoelectronic materials. Experimental investigation is required to explore its utility in this field.

Contributions to Self-Assembled Structures and Supramolecular Chemistry

The formation of ordered, self-assembled structures is driven by non-covalent interactions between molecules. The structure of 4-(Fluoromethylsulfonyl)aniline, with its potential for hydrogen bonding via the amine group and dipole-dipole interactions involving the sulfonyl group, suggests that its derivatives could be designed to self-assemble into complex supramolecular architectures. The introduction of long alkyl chains or other interacting moieties could lead to the formation of liquid crystals, gels, or other ordered phases.

The field of supramolecular chemistry has explored a vast array of building blocks, but specific studies on the self-assembly of molecules derived from 4-(Fluoromethylsulfonyl)aniline are absent from the current body of scientific literature.

Role of 4 Fluoromethylsulfonyl Aniline in Contemporary Medicinal Chemistry Research

Potential Influence of the Fluoromethylsulfonyl Group on Ligand-Target Interactions

While direct studies on 4-(fluoromethylsulfonyl)aniline are unavailable, the influence of its core functional group, the fluoromethylsulfonyl moiety (-SO2CH2F), can be inferred from research on analogous groups like the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups.

The introduction of fluorine to a methylsulfonyl group is a strategic move in medicinal chemistry to modulate a compound's physicochemical properties. The high electronegativity of fluorine significantly alters the electronic nature of the entire functional group.

Key Physicochemical Properties and Potential Effects:

Hydrogen Bonding: The difluoromethyl group (-CF2H) is recognized as a capable hydrogen bond donor. nih.gov It is plausible that the fluoromethyl group (-CH2F) could also exhibit some hydrogen-bond-donating capacity, enhancing interactions with specific amino acid residues in a protein's binding pocket. This could lead to improved binding affinity and selectivity for a target.

Metabolic Stability: Fluorination of a potential metabolic soft spot can block or slow enzymatic degradation, for example, by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer half-life of a drug candidate in the body. nih.gov

Lipophilicity and Permeability: The replacement of hydrogen with fluorine atoms typically increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially improving bioavailability. nih.gov

Bioisosterism: The fluoromethyl group can act as a bioisostere—a substituent with similar physical or chemical properties that imparts a similar biological response—for other common functional groups like alcohols (-OH), thiols (-SH), or amines (-NH2). nih.gov This allows chemists to replace these more reactive or metabolically labile groups with a more stable fluorinated alternative while retaining or improving biological activity.

The table below contrasts the subject compound with its more common analogues, highlighting the distinct properties each sulfonyl group imparts.

| Compound Name | Functional Group | Key Properties |

| 4-(Fluoromethylsulfonyl)aniline | -SO2CH2F | Theoretically possesses modulated electronegativity, potential for weak hydrogen bond donation, and altered metabolic stability compared to the non-fluorinated version. |

| 4-(Trifluoromethylsulfonyl)aniline | -SO2CF3 | Strongly electron-withdrawing, increases lipophilicity and metabolic stability, can participate in non-covalent interactions. |

| 4-(Methylsulfonyl)aniline (B1202210) | -SO2CH3 | A key pharmacophore in many drugs (e.g., some COX-2 inhibitors), acts as a hydrogen bond acceptor. sigmaaldrich.comresearchgate.net |

Q & A

Basic: What are the standard synthetic routes for 4-(Fluoromethylsulfonyl)aniline, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of 4-(Fluoromethylsulfonyl)aniline typically involves two key steps: (1) sulfonylation of aniline derivatives to introduce the fluoromethylsulfonyl group and (2) fluorination. A common approach is to react 4-nitroaniline with fluoromethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate, followed by reduction of the nitro group to an amine using catalytic hydrogenation or tin(II) chloride. Optimization focuses on:

- Temperature : Maintaining 0–5°C during sulfonylation minimizes side reactions .

- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation improves nitro-group reduction efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation reactivity .

Yield improvements (>80%) are achievable by controlling stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and purifying intermediates via column chromatography.

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize 4-(Fluoromethylsulfonyl)aniline?

Answer:

- NMR :

- ¹H NMR : The aromatic protons at the para position to the sulfonyl group show deshielding (δ 7.5–8.0 ppm). The fluoromethyl (-CF₂SO₂-) group splits into a triplet (²J~47 Hz) due to coupling with fluorine .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the -CF₂SO₂- moiety .

- IR : Strong absorption bands at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .

- Mass Spectrometry (MS) : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 204.03 (calculated for C₇H₇FNO₂S). Fragmentation peaks at m/z 156 (loss of -CF₂) and 109 (aniline backbone) confirm structural integrity .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of 4-(Fluoromethylsulfonyl)aniline?

Answer:

DFT calculations (e.g., B3LYP/6-311++G**) can model:

- Electrostatic Potential (ESP) : The sulfonyl group acts as an electron-withdrawing moiety, creating a positive ESP on the aniline ring, enhancing electrophilic substitution reactivity .

- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4.5 eV) indicates moderate stability, with HOMO localized on the amine group and LUMO on the sulfonyl-fluorine system .

- Reactivity Descriptors : Fukui indices identify the para position as the most nucleophilic site, guiding functionalization strategies .

Validation involves comparing computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine basis sets .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

Answer:

Contradictions often arise from:

- Dynamic Effects : Rotamers of the fluoromethylsulfonyl group can cause peak splitting. Variable-temperature NMR (VT-NMR) at -40°C simplifies spectra by slowing rotation .

- Impurity Artifacts : Trace solvents (e.g., DMSO-d₆) may overlap with aromatic signals. Purity checks via HPLC (C18 column, acetonitrile/water gradient) are critical .

- Isotopic Coupling : ¹⁹F-¹H coupling in fluorinated compounds requires decoupling experiments or 2D NMR (HSQC) for unambiguous assignment .

Advanced: What experimental design principles apply when incorporating 4-(Fluoromethylsulfonyl)aniline into conductive polymers?

Answer:

The compound’s electron-withdrawing sulfonyl group enhances polymer conductivity by stabilizing charge carriers. Key considerations:

- Monomer Design : Copolymerize with electron-rich monomers (e.g., thiophene derivatives) via Suzuki coupling to balance HOMO-LUMO levels .

- Solubility : Use polar solvents (e.g., NMP) to dissolve sulfonamide-containing polymers during electropolymerization .

- Characterization : Cyclic voltammetry (CV) measures redox potentials, while UV-vis-NIR spectroscopy tracks polaronic transitions (λ~800 nm) .

Advanced: How can thermal and hydrolytic stability of 4-(Fluoromethylsulfonyl)aniline be assessed under experimental conditions?

Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~250°C, with mass loss corresponding to SO₂ and HF release. Differential scanning calorimetry (DSC) detects exothermic degradation peaks .

- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 1–13) at 40°C for 72 hours, monitored via HPLC, shows degradation <5% in acidic conditions but >20% in basic media due to sulfonamide hydrolysis .

- Mitigation Strategies : Store under inert atmosphere (Ar) at -20°C to prevent moisture absorption .

Advanced: What crystallographic techniques are suitable for resolving the solid-state structure of 4-(Fluoromethylsulfonyl)aniline derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (1:1). Space group P2₁/c with Z=4 is common for sulfonamide derivatives. Key parameters:

- Bond angles: C-SO₂-C (~107°) and S-O bond lengths (~1.43 Å) .

- Hydrogen-bonding networks: N-H···O=S interactions stabilize the lattice .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts <2.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.